molecular formula C24H17BrN2O2S B11549656 O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

Cat. No.: B11549656
M. Wt: 477.4 g/mol
InChI Key: WOMZZMOMUVPCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-BROMOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound that features a bromophenyl group, a naphthyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl and naphthyl intermediates. The key steps include:

    Carbamothioylation: The addition of a carbamothioyl group to the naphthyl ring.

    Coupling Reaction: The final step involves coupling the bromophenyl and naphthyl intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-BROMOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-BROMOPHENYL)BENZAMIDE: This compound shares the bromophenyl group but lacks the naphthyl and carbamothioyl groups.

    N-NAPHTHALEN-2-YL-BENZAMIDE: This compound contains the naphthyl group but does not have the bromophenyl and carbamothioyl groups.

Uniqueness

N-(3-BROMOPHENYL)-4-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to the presence of all three functional groups, which confer specific chemical and biological properties. This combination of groups allows for diverse applications and interactions that are not possible with the similar compounds mentioned above.

Properties

Molecular Formula

C24H17BrN2O2S

Molecular Weight

477.4 g/mol

IUPAC Name

O-[4-[(3-bromophenyl)carbamoyl]phenyl] N-naphthalen-2-ylcarbamothioate

InChI

InChI=1S/C24H17BrN2O2S/c25-19-6-3-7-20(15-19)26-23(28)17-9-12-22(13-10-17)29-24(30)27-21-11-8-16-4-1-2-5-18(16)14-21/h1-15H,(H,26,28)(H,27,30)

InChI Key

WOMZZMOMUVPCRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.